molecular formula C24H19BrClN3O2S B11221803 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide

Cat. No.: B11221803
M. Wt: 528.8 g/mol
InChI Key: CZPHNAOOWKPDPH-UHFFFAOYSA-N
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Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, bromination, and subsequent functionalization to introduce the benzamide moiety.

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Functionalization: The final step involves the coupling of the brominated quinazolinone with N-[2-(4-chlorophenyl)ethyl]benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the quinazolinone core or the benzamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo group in the quinazolinone core can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 6-position of the quinazolinone core.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in biological assays, particularly in inhibiting certain enzymes and receptors.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinazolinone core and exhibit comparable biological activities.

    Indole derivatives: Indoles are another class of heterocycles with diverse biological activities and are often compared to quinazolinones in terms of their therapeutic potential.

Uniqueness

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromo and sulfanylidene groups, along with the benzamide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H19BrClN3O2S

Molecular Weight

528.8 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide

InChI

InChI=1S/C24H19BrClN3O2S/c25-18-7-10-21-20(13-18)23(31)29(24(32)28-21)14-16-1-5-17(6-2-16)22(30)27-12-11-15-3-8-19(26)9-4-15/h1-10,13H,11-12,14H2,(H,27,30)(H,28,32)

InChI Key

CZPHNAOOWKPDPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl

Origin of Product

United States

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